molecular formula C13H11BrO2 B13697368 Ethyl 5-Bromo-2-naphthoate

Ethyl 5-Bromo-2-naphthoate

Cat. No.: B13697368
M. Wt: 279.13 g/mol
InChI Key: AFTPDXYWGRVXEE-UHFFFAOYSA-N
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Description

Ethyl 5-Bromo-2-naphthoate is a chemical compound with the CAS Number 150256-18-1 and a molecular formula of C13H11BrO2 . It is an ester derivative of a brominated naphthoic acid. Researchers value naphthoic acid derivatives for their versatile applications in chemical and biological research. These compounds are of great interest in medicinal chemistry and materials science due to their role in synthesizing more complex molecules and their photophysical properties . For instance, bromo-naphthoic acid structures serve as key intermediates in organic synthesis, including the preparation of pharmaceutical compounds such as adapalene, an aromatic retinoid used in medical treatments . Similar bromonaphthalene fragments are also being explored in agricultural chemistry, where they are incorporated into novel molecules being evaluated as plant hormone receptor inhibitors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 5-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2H2,1H3

InChI Key

AFTPDXYWGRVXEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies

The synthesis of Ethyl 5-bromo-2-naphthoate is typically achieved through a two-step process: the bromination of 2-naphthoic acid followed by the esterification of the resulting 5-bromo-2-naphthoic acid.

A common method for the synthesis of the precursor, 5-bromo-2-naphthoic acid, involves the direct bromination of 2-naphthoic acid. semanticscholar.org This can be accomplished by treating 2-naphthoic acid with a brominating agent, such as sodium bromide in the presence of a strong acid like sulfuric acid. semanticscholar.org

Once 5-bromo-2-naphthoic acid is obtained, it can be converted to its ethyl ester via Fischer-Speier esterification. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. ambeed.comchemistrysteps.com The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction. wikipedia.orgchemistrysteps.com

Reaction StepReagents and ConditionsProduct
Bromination2-Naphthoic acid, Sodium Bromide (NaBr), Sulfuric Acid (H₂SO₄), 0°C5-Bromo-2-naphthoic acid semanticscholar.org
Esterification5-Bromo-2-naphthoic acid, Ethanol (excess), Acid catalyst (e.g., H₂SO₄ or SOCl₂), RefluxThis compound ambeed.comchemistrysteps.com

Chemical Reactivity and Transformation Pathways

The chemical reactivity of Ethyl 5-bromo-2-naphthoate is dominated by the presence of the bromine atom on the naphthalene (B1677914) ring and the ethyl ester group. The bromine atom is a versatile functional group that enables a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and bromoarenes like this compound are excellent substrates for this reaction. google.comgoogle.comresearchgate.net By reacting this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base, a wide range of aryl or vinyl groups can be introduced at the 5-position of the naphthalene ring. google.comnih.gov This reaction is a cornerstone in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. google.comnih.gov

The ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 5-bromo-2-naphthoic acid. rsc.org This transformation is often a necessary step in a multi-step synthesis where the carboxylic acid functionality is required for subsequent reactions.

Spectroscopic and Advanced Characterization Techniques in Research

The structural elucidation of Ethyl 5-bromo-2-naphthoate and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, as well as a quartet and a triplet for the ethyl group. docbrown.info The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester group. hmdb.cachemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum. docbrown.info

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1700-1730 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the ester group.

Commercial suppliers of this compound often provide access to analytical data such as NMR, HPLC, and LC-MS to verify the identity and purity of the compound. bldpharm.combldpharm.com

Theoretical and Computational Studies

While specific theoretical and computational studies on Ethyl 5-bromo-2-naphthoate are not extensively documented in readily available literature, research on related naphthoic acid derivatives provides a framework for the types of computational analyses that are relevant. ijstr.orgresearchgate.net Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic structure, geometry, and spectroscopic properties of such molecules. researchgate.net These studies can provide insights into the reactivity of the compound, including the prediction of sites susceptible to electrophilic or nucleophilic attack. Computational methods can also be used to model the interaction of naphthoate derivatives with biological targets, aiding in the design of new bioactive molecules. ijstr.org

Applications As a Chemical Building Block

The primary application of Ethyl 5-bromo-2-naphthoate in academic research is as a versatile chemical building block for the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable precursor for the construction of compounds with tailored properties. For example, it can be used in the synthesis of substituted naphthyl compounds that are investigated for their potential biological activities. nih.gov The bromine atom allows for the strategic introduction of various substituents, enabling the exploration of structure-activity relationships in medicinal chemistry research.

Precursor CompoundReaction TypeResulting Compound Class
This compoundSuzuki-Miyaura Coupling5-Aryl-2-naphthoates google.comnih.gov
This compoundHydrolysis5-Bromo-2-naphthoic acid rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 5-Bromo-2-naphthoate, and how can reaction conditions be optimized for improved yield?

  • This compound is typically synthesized via esterification of 5-bromo-2-naphthoic acid using ethanol under acidic catalysis, followed by purification via recrystallization. Reaction optimization involves adjusting temperature (e.g., reflux conditions), stoichiometry of reagents, and catalyst choice (e.g., sulfuric acid vs. thionyl chloride). Evidence from crystallographic studies highlights the importance of monitoring reaction progress with TLC and NMR to confirm intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • 1H/13C NMR is essential for confirming the ester group and bromine substitution pattern. For example, the ethyl group appears as a quartet (δ ~4.3 ppm) and triplet (δ ~1.4 ppm), while aromatic protons show splitting patterns dependent on the naphthoate ring’s electronic environment . IR spectroscopy verifies ester carbonyl stretches (~1690 cm⁻¹) and C-Br bonds (~600 cm⁻¹). X-ray crystallography (e.g., using SHELXL) provides definitive structural validation, with bond lengths and angles confirming steric and electronic effects .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Purity assessment requires a combination of melting point analysis, HPLC (reverse-phase C18 columns), and elemental analysis. Contaminants like unreacted starting materials or di-esters can be identified via GC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to resolve structural ambiguities in this compound derivatives?

  • Density Functional Theory (DFT) calculations can predict NMR chemical shifts and optimize molecular geometries, aiding in the assignment of complex splitting patterns or crystallographic disorder. For example, discrepancies in dihedral angles observed in X-ray structures (e.g., due to crystal packing) can be rationalized by comparing experimental data with DFT-optimized gas-phase structures .

Q. What strategies address contradictions between crystallographic and spectroscopic data for halogenated naphthoate derivatives?

  • Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures). Researchers should cross-validate findings using variable-temperature NMR to probe conformational flexibility and refine X-ray data with software like SHELXL, which accounts for thermal motion and anisotropic displacement parameters .

Q. How should researchers design experiments to study this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Experimental design must consider:

  • Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos.
  • Solvent/base optimization : DMF or toluene with K₂CO₃.
  • Monitoring side reactions : Bromine displacement vs. ester hydrolysis.
    Kinetic studies (e.g., in situ IR) and DFT-based mechanistic insights can identify rate-limiting steps and guide condition selection .

Q. What are the best practices for refining high-resolution crystallographic data of this compound using SHELX software?

  • Key steps include:

  • Data collection : Ensure high completeness (>95%) and redundancy.
  • Model refinement : Use SHELXL’s least-squares minimization with restraints for disordered atoms.
  • Validation : Check R-factors (R1 < 0.05), residual electron density, and Hirshfeld surface analysis to confirm atomic positions .

Methodological Considerations

Q. How can researchers ethically address data reproducibility challenges in studies involving halogenated naphthoates?

  • Document raw data (e.g., NMR FID files, crystallographic .cif files) in public repositories like Cambridge Structural Database. Use statistical tools (e.g., Grubbs’ test) to identify outliers and report confidence intervals for yield and spectroscopic data .

Q. What are the limitations of using ORTEP-3 for visualizing this compound’s molecular structure?

  • ORTEP-3’s thermal ellipsoid plots may oversimplify anisotropic displacement parameters. Researchers should supplement with Mercury software for interactive 3D visualization and void analysis, particularly for bulky substituents .

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